molecular formula C16H24BFN2O4 B1408757 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid CAS No. 1704063-84-2

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Cat. No.: B1408757
CAS No.: 1704063-84-2
M. Wt: 338.2 g/mol
InChI Key: XCOOJMLMSFFYRN-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a piperazine ring . Piperazine derivatives are often used in the development of pharmaceuticals.


Synthesis Analysis

While specific synthesis information for this compound was not found, piperazine derivatives have been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics.


Chemical Reactions Analysis

The compound could potentially be used as a crosslinker in the development of PROTAC degraders for targeted protein degradation .

Scientific Research Applications

Applications in Bioorganic & Medicinal Chemistry

  • Novel (4-piperidinyl)-piperazine derivatives, including those utilizing the tert-butoxycarbonyl group, have been synthesized as ACC1/2 non-selective inhibitors. These compounds have demonstrated potent inhibitory activities in enzyme and cell-based assays and have shown a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Applications in Structural Chemistry and Crystallography

  • The synthesis and characterization of various derivatives of tert-butyl piperazine-1-carboxylate, including those with fluorophenyl groups, have been conducted. These studies contribute to understanding molecular architectures and interactions in crystal structures (Gumireddy et al., 2021).

Applications in Polymer Chemistry

  • Research in the field of polymer chemistry has included the synthesis of polyamides containing uracil and adenine, with the utilization of piperazine derivatives. These polyamides have been found to have molecular weights in the range of 1000–5000 and exhibit solubility in water (Hattori & Kinoshita, 1979).

Applications in Antimicrobial Research

  • Piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activity. These compounds exhibited moderate anthelmintic activity and were characterized through various spectroscopic methods (Sanjeevarayappa et al., 2015).

Applications in Medicinal Chemistry

  • Piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, have been synthesized. Docking studies for these compounds have also been presented, contributing to the development of new pharmaceuticals (Balaraju et al., 2019).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

[4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOJMLMSFFYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

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